(3-Butenyl)allylamine
Overview
Description
(3-Butenyl)allylamine is an organic compound that belongs to the class of allylamines It is characterized by the presence of both an allyl group and a butenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Butenyl)allylamine can be synthesized through several methods. One common approach involves the reaction of allyl chloride with ammonia, followed by distillation to obtain the desired product . Another method includes the cross-coupling of alkyl bromides with 3-bromoallylamines using photoredox and nickel catalysis under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using allyl chloride and ammonia. The process is optimized for high yield and purity, often employing continuous distillation techniques to separate the product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: (3-Butenyl)allylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the allyl or butenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce saturated amines.
Scientific Research Applications
(3-Butenyl)allylamine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Butenyl)allylamine involves its interaction with specific molecular targets. In the case of its antifungal activity, it inhibits the enzyme squalene epoxidase, which is crucial for the biosynthesis of ergosterol, a key component of fungal cell membranes . This inhibition leads to increased membrane permeability and ultimately fungal cell death.
Comparison with Similar Compounds
Allylamine: The simplest allylamine with a single allyl group.
Diallylamine: Contains two allyl groups.
Naftifine: An antifungal agent with a similar mechanism of action.
Terbinafine: Another antifungal agent that inhibits squalene epoxidase.
Uniqueness: (3-Butenyl)allylamine is unique due to the presence of both an allyl and a butenyl group, which provides distinct reactivity and potential applications compared to other allylamines. Its dual functionality allows for more diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
N-prop-2-enylbut-3-en-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-3-5-7-8-6-4-2/h3-4,8H,1-2,5-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSSMLMNWJFMLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCNCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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